molecular formula C29H30ClN3O2 B15026153 2-{2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazol-1-yl}-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

2-{2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazol-1-yl}-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B15026153
M. Wt: 488.0 g/mol
InChI Key: RHWSCNSWMPQVJJ-OBGWFSINSA-N
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Description

2-{2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzodiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzodiazole ring, followed by the introduction of the chlorophenyl group through a coupling reaction. The final step involves the acetamide formation via an amidation reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The key steps include the synthesis of intermediates, purification through recrystallization or chromatography, and final product isolation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-{2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The pathways involved may include inhibition of specific signaling cascades or activation of cellular responses, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE
  • **2-{2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE lies in its specific structural features, such as the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C29H30ClN3O2

Molecular Weight

488.0 g/mol

IUPAC Name

2-[2-[(E)-2-(4-chlorophenyl)ethenyl]benzimidazol-1-yl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C29H30ClN3O2/c1-4-23-10-8-9-21(3)29(23)33(20-35-5-2)28(34)19-32-26-12-7-6-11-25(26)31-27(32)18-15-22-13-16-24(30)17-14-22/h6-18H,4-5,19-20H2,1-3H3/b18-15+

InChI Key

RHWSCNSWMPQVJJ-OBGWFSINSA-N

Isomeric SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl)C

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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